Cas no 134099-30-2 (2,4-Difluoro-3-(trifluoromethyl)benzaldehyde)

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by its unique substitution pattern, featuring two fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 3-position. This structure imparts high electrophilicity to the aldehyde group, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing effects of the fluorine and trifluoromethyl groups enhance reactivity in nucleophilic addition and condensation reactions. Its stability and compatibility with various reaction conditions further contribute to its utility in constructing complex fluorinated compounds. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde structure
134099-30-2 structure
Product name:2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
CAS No:134099-30-2
MF:C8H3F5O
MW:210.100839853287
MDL:MFCD12404958
CID:2104655
PubChem ID:19995594

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,?4-?difluoro-?3-?(trifluoromethyl)Benzaldehyde?
    • 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
    • DTXSID001256446
    • D75693
    • 134099-30-2
    • DA-27539
    • AKOS025147042
    • IVVUVBIECSBSQR-UHFFFAOYSA-N
    • PS-11413
    • CS-0095044
    • alpha,alpha,alpha,2,4-Pentafluoro-m-tolualdehyde, 2,6-Difluoro-3-formylbenzotrifluoride
    • 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde, AldrichCPR
    • MFCD12404958
    • SCHEMBL9340557
    • SB85374
    • JFA09930
    • MDL: MFCD12404958
    • Inchi: InChI=1S/C8H3F5O/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-3H
    • InChI Key: IVVUVBIECSBSQR-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C(=C1C=O)F)C(F)(F)F)F

Computed Properties

  • Exact Mass: 210.01040553g/mol
  • Monoisotopic Mass: 210.01040553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.5

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB531333-1 g
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; .
134099-30-2
1g
€339.50 2023-01-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165682-100mg
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
134099-30-2 95%
100mg
¥94.00 2024-08-09
Apollo Scientific
PC51182-5g
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
134099-30-2 97%
5g
£238.00 2025-02-21
abcr
AB531333-250mg
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; .
134099-30-2
250mg
€88.00 2025-02-21
abcr
AB531333-5g
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; .
134099-30-2
5g
€462.70 2025-02-21
abcr
AB531333-1g
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde; .
134099-30-2
1g
€162.60 2025-02-21
Aaron
AR00HTV3-250mg
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
134099-30-2 98%
250mg
$24.00 2025-01-25
A2B Chem LLC
AI30755-10g
2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
134099-30-2 97%
10g
$467.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90307-250.0mg
2,4-difluoro-3-(trifluoromethyl)benzaldehyde
134099-30-2 95%
250.0mg
¥258.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90307-50.0g
2,4-difluoro-3-(trifluoromethyl)benzaldehyde
134099-30-2 95%
50.0g
¥9741.0000 2024-07-28

Additional information on 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde

Exploring the Applications and Properties of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 134099-30-2)

2,4-Difluoro-3-(trifluoromethyl)benzaldehyde, with the CAS registry number 134099-30-2, is a fluorinated aromatic aldehyde that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and advanced material science. This compound, characterized by its unique fluorine substitution pattern, offers exceptional reactivity and stability, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "fluorinated benzaldehyde derivatives", "CAS 134099-30-2 applications", and "synthesis of trifluoromethylbenzaldehydes", reflecting its growing relevance in modern chemical research.

The molecular structure of 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde features a benzaldehyde core substituted with two fluorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 3-position. This arrangement enhances its electron-withdrawing properties, which are critical for facilitating nucleophilic aromatic substitution reactions. Such characteristics are particularly sought after in the development of high-performance materials and bioactive compounds. Recent trends in green chemistry have also spurred interest in this compound, as its derivatives are explored for their potential in sustainable synthesis and catalysis.

In the pharmaceutical sector, 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde serves as a key building block for the synthesis of drug candidates targeting various diseases. Its fluorine-rich structure is known to improve metabolic stability and bioavailability, addressing common challenges in drug design. Queries such as "fluorinated aldehydes in drug discovery" and "CAS 134099-30-2 in medicinal chemistry" highlight the compound's importance in this domain. Additionally, its role in agrochemicals, particularly in the development of herbicides and pesticides, underscores its versatility.

From a material science perspective, this compound is instrumental in creating fluorinated polymers and liquid crystals, which are essential for displays and optical devices. The demand for high-performance fluorinated materials has risen with advancements in electronics and renewable energy technologies. Searches for "trifluoromethylbenzaldehyde in materials science" and "CAS 134099-30-2 uses" reflect this trend. Furthermore, its compatibility with cross-coupling reactions and click chemistry makes it a favorite among synthetic chemists.

In conclusion, 2,4-Difluoro-3-(trifluoromethyl)benzaldehyde (CAS No. 134099-30-2) stands out as a multifaceted compound with broad applications across industries. Its unique chemical properties and adaptability to modern synthetic methodologies ensure its continued relevance. As research progresses, this compound is likely to play an even greater role in addressing challenges in healthcare, agriculture, and technology, making it a subject of ongoing exploration and innovation.

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Amadis Chemical Company Limited
(CAS:134099-30-2)2,4-Difluoro-3-(trifluoromethyl)benzaldehyde
A939496
Purity:99%/99%/99%/99%/99%
Quantity:5.0g/10.0g/25.0g/50.0g/100.0g
Price ($):199.0/339.0/718.0/1221.0/2075.0